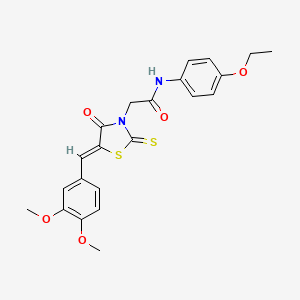

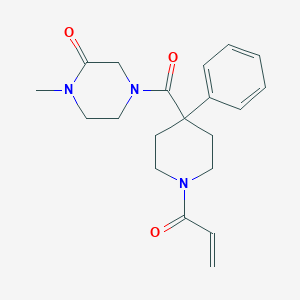

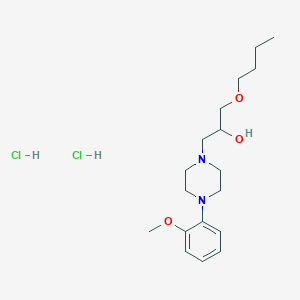

![molecular formula C21H22N2O5S B2847626 Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate CAS No. 1321691-97-7](/img/structure/B2847626.png)

Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives . The synthesis was performed using TEA as a base and THF as a solvent . The obtained products were purified, and their analysis was determined with IR, 1H NMR, 13C NMR spectroscopic, and elemental methods .Scientific Research Applications

Aldose Reductase Inhibition

Research has shown that iminothiazolidin-4-one acetate derivatives, closely related to the compound , have been synthesized and evaluated for their potential as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). These enzymes are targets for the development of treatments for diabetic complications. The study found that certain derivatives exhibited significant inhibitory potency towards ALR2, suggesting their potential utility in the treatment of conditions associated with diabetes. Molecular docking and dynamics simulations provided insights into the structure-selectivity relationships and binding modes of these inhibitors with ALR2, indicating the therapeutic promise of these compounds (Sher Ali et al., 2012).

Antimicrobial Activities

Another study focused on the synthesis and characterization of benzothiazole-imino-benzoic acid Schiff Bases and their metal complexes. These compounds were derived from amino-benzothiazole and evaluated for their antimicrobial activities against various human epidemic-causing bacterial strains. The findings suggest that both the ligands and their metal complexes exhibit significant antimicrobial properties, potentially offering new avenues for the development of antimicrobial agents (N. Mishra et al., 2019).

Electrocatalysis

A novel application in electrocatalysis was demonstrated by the electrosynthesis of an imidazole derivative, which showed significant bifunctional electrocatalytic properties for the oxidation of ascorbic acid and adrenaline. This research highlights the potential of such compounds in the development of sensitive and selective electrochemical sensors for the simultaneous determination of various biologically important molecules (N. Nasirizadeh et al., 2013).

Anticancer Agents

The anticancer potential of benzothiazole derivatives has been extensively studied, with many compounds showing promising activity against various cancer cell lines. A study on the synthesis of new benzothiazole acylhydrazones revealed their probable anticancer activity, underscoring the importance of benzothiazole derivatives in the search for new therapeutic agents for cancer treatment (Derya Osmaniye et al., 2018).

Safety and Hazards

The specific safety and hazard information for “Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate” is not available in the current resources. It is intended for research use only and is not intended for human or veterinary use.

Future Directions

The future directions for the research on “Methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate” could involve further exploration of its biological activities, given the wide range of applications of similar compounds . Additionally, more detailed studies on its synthesis, molecular structure, and chemical reactions could provide valuable insights.

properties

IUPAC Name |

methyl 2-[2-(2,4-dimethoxybenzoyl)imino-5,7-dimethyl-1,3-benzothiazol-3-yl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O5S/c1-12-8-13(2)19-16(9-12)23(11-18(24)28-5)21(29-19)22-20(25)15-7-6-14(26-3)10-17(15)27-4/h6-10H,11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJONJFJVWZRKBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)N(C(=NC(=O)C3=C(C=C(C=C3)OC)OC)S2)CC(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

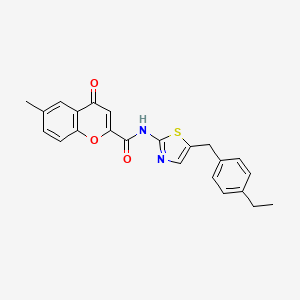

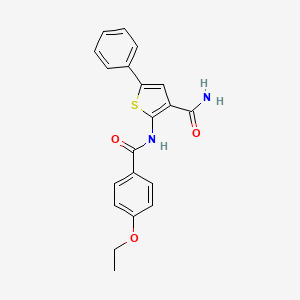

![1-Methyl-4-{[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]methyl}piperidine](/img/structure/B2847545.png)

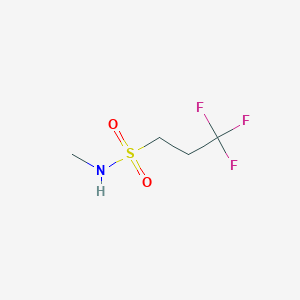

![N-(3-(methylthio)phenyl)-2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2847546.png)

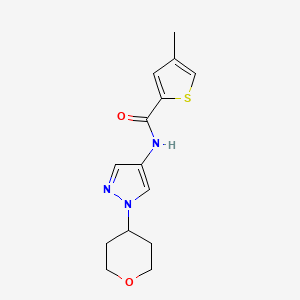

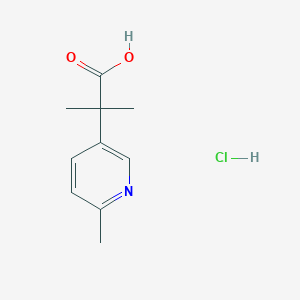

![4-{4-[2-(1-cyclohexenyl)ethyl]-5-methyl-4H-1,2,4-triazol-3-yl}-1-methyl-1H-pyrazol-5-amine](/img/structure/B2847556.png)

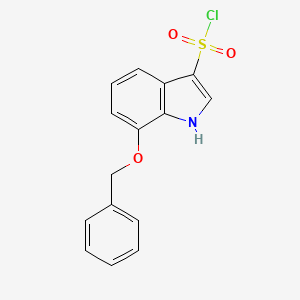

![1-(4-Chlorophenyl)-2-[4-(3,4-difluoroanilino)quinazolin-2-yl]sulfanylethanone](/img/structure/B2847560.png)

![(8-Amino-1,4-dioxaspiro[4.5]dec-8-yl)methanol](/img/structure/B2847561.png)